2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol
Description
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol is a fluorinated secondary alcohol characterized by a trifluoromethyl group and a substituted aromatic ring (2-methoxy-5-methylphenyl). The compound is listed as a fluorinated building block by CymitQuimica, indicating its utility in synthetic chemistry and materials science . Its structure combines electron-donating (methoxy, methyl) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-6-3-4-8(15-2)7(5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
InChI Key |
LXJWEWHANNVZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of a trifluoromethyl group adjacent to an aromatic moiety, followed by reduction or functional group transformations to yield the ethan-1-ol structure. The key challenges are the selective trifluoromethylation and controlling the substitution pattern on the aromatic ring.
Method 1: Nucleophilic Addition of Trifluoromethyl Ketones to Aromatic Precursors
One of the most established methods involves the preparation of trifluoromethyl ketones followed by their reduction to the corresponding trifluoromethylated alcohols.
Step 1: Synthesis of 2-methoxy-5-methylacetophenone derivative
Starting from 2-methoxy-5-methylbenzene derivatives, acetylation yields the corresponding acetophenone.Step 2: Introduction of trifluoromethyl group via trifluoroacetyl halide
Reaction of the acetophenone derivative with trifluoroacetyl halides (such as trifluoroacetyl chloride or trifluoroacetyl fluoride) in the presence of catalysts like sodium ethoxide or sodium methoxide in organic solvents (toluene, diethyl ether, acetonitrile) leads to trifluoromethylated diketone intermediates or enol-type isomers. The molar ratio of trifluoroacetyl halide to acetophenone is critical, typically maintained between 1:1 and 1:3 for optimal yield.Step 3: Reduction of trifluoromethyl ketone to the corresponding alcohol
The trifluoromethyl ketone intermediate is then reduced, commonly using sodium borohydride or other mild hydride sources, to yield the target 2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol.
Reaction Conditions and Catalysts:
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Toluene, diethyl ether, acetonitrile |
| Catalyst | Sodium ethoxide, sodium methoxide |
| Catalyst to substrate ratio | 0.2:1 to 2:1 (preferably 1:1 to 1.5:1) |
| Temperature | Ambient to reflux conditions (-20 to 30 °C for crystallization) |
| Molar ratio (trifluoroacetyl halide : acetophenone) | 1:1 to 1:3 (preferably 1:1 to 1:2) |
This method is advantageous due to mild reaction conditions, relatively low cost of raw materials, and suitability for scale-up in industrial settings.
Method 2: Cyclocondensation Using Trifluoromethyl-Containing Building Blocks
Another synthetic approach involves cyclocondensation reactions starting from trifluoromethyl-containing reagents such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride.
- The aromatic ring is constructed or functionalized with the trifluoromethyl group already present in the building block.
- This method allows for the introduction of the trifluoromethyl moiety early in the synthesis, which can be beneficial for certain substitution patterns.
- The cyclocondensation typically proceeds under acidic or basic catalysis, often requiring heating and careful control of reaction time to avoid side reactions.
This approach is less common for this specific compound but is widely used for related trifluoromethylated aromatic compounds.
Method 3: Resolution and Derivatization of α-Methoxy-α-trifluoromethylphenylacetic Acid Derivatives
- Starting from α-methoxy-α-trifluoromethylphenylacetonitrile, hydrolysis and subsequent conversion to the corresponding acid and acid chloride are performed.
- Diastereomeric esters and amides can be prepared from these intermediates using secondary alcohols and amines, allowing for stereochemical control.
- This method involves multiple steps but provides access to enantiomerically enriched trifluoromethylated alcohols after reduction of acid derivatives.
This method is valuable for obtaining optically active trifluoromethylated alcohols and related compounds, which can be further transformed into 2,2,2-trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol analogs.
Summary Table of Preparation Methods
| Method No. | Synthetic Route | Key Reagents & Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Trifluoroacetyl halide reaction with acetophenone + reduction | Trifluoroacetyl chloride/fluoride, sodium ethoxide/methoxide, NaBH4 | Mild conditions, industrial scalability | Requires careful molar ratio control |
| 2 | Cyclocondensation with trifluoromethyl building blocks | Ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride | Early trifluoromethyl introduction | Less common for this specific compound |
| 3 | Resolution of α-methoxy-α-trifluoromethylphenylacetic acid derivatives | α-Methoxy-α-trifluoromethylphenylacetonitrile, thionyl chloride | Access to enantiomerically pure compounds | Multi-step, complex purification |
Research Findings and Notes
- The trifluoroacetyl halide method (Method 1) is the most widely reported and industrially relevant for preparing trifluoromethylated aromatic ethanols due to its efficiency and environmental profile.
- Solvent choice significantly affects yield and purity; toluene and acetonitrile are preferred for crystallization steps to isolate pure products.
- Catalysts such as sodium ethoxide and sodium methoxide provide good conversion rates with minimal by-products.
- Reduction of trifluoromethyl ketones to alcohols is typically achieved with mild hydride reagents, avoiding over-reduction or defluorination.
- Stereochemical resolution methods (Method 3) are crucial when enantiopure products are desired for pharmaceutical applications.
- Recent advances in trifluoromethylation chemistry, including metal-catalyzed trifluoromethylation and radical trifluoromethylation, may offer alternative routes but require further optimization for this compound.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Indole-Based Analogs
Compounds such as 1-(4-Bromophenyl)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-ol (3d) and 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-(p-tolyl)ethan-1-ol (3e) () feature indole rings instead of a simple phenyl group. Key differences include:
- Synthetic Yields : High yields (89–98%) are achieved using K₂CO₃ and n-Bu₄PBr in aqueous conditions .
- Melting Points: Higher melting points (130–173°C) compared to non-indole analogs, likely due to increased molecular rigidity .
Nitro-Substituted Analog
2,2,2-Trifluoro-1-[2-(methoxymethoxy)-5-nitrophenyl]ethan-1-ol () incorporates a nitro group at the 5-position of the aromatic ring. This electron-withdrawing group lowers the melting point (56–57°C) and may reduce stability under basic conditions. The compound is synthesized via CF₃SiMe₃ and n-Bu₄NF, highlighting divergent synthetic routes for nitro-substituted derivatives .
Thiophene-Containing Analog
2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-ol (3h) () replaces the phenyl group with a thiophene ring.
Substituent Effects on the Ethanol Backbone
Non-Fluorinated Analog
1-(5-Fluoro-2-methoxyphenyl)ethanol () lacks the trifluoromethyl group, resulting in:
- Lower molecular weight (170.18 g/mol vs. ~220 g/mol for the target compound).
- Reduced lipophilicity (logP difference ~1.5–2.0 estimated).
- Higher volatility due to the absence of fluorine’s mass and electronegativity effects .
Simpler Trifluoroethanol Derivatives
2,2,2-Trifluoro-1-methoxyethanol () is a non-aromatic analog. The absence of an aromatic ring drastically reduces melting point and boiling point, emphasizing the role of aromaticity in stabilizing solid-state structures .
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) reduce thermal stability, while electron-donating groups (e.g., methoxy) enhance solubility in polar solvents .
- Biological Relevance: Trifluoroethanol derivatives are prevalent in medicinal chemistry due to improved metabolic stability and bioavailability compared to non-fluorinated analogs .
Biological Activity
2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol, also known as 2'-Methoxy-5'-methyl-2,2,2-trifluoroacetophenone, is a fluorinated compound with significant potential in medicinal chemistry. Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : C10H11F3O2
- Molecular Weight : 218.17 g/mol
- CAS Number : 180311-39-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to modulate the activity of enzymes and receptors involved in various signaling pathways.
Biological Activity Overview
Research indicates that 2,2,2-Trifluoro-1-(2-methoxy-5-methylphenyl)ethan-1-ol exhibits several biological activities:
-
Antiproliferative Activity :
- Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been evaluated in various cancer cell lines, demonstrating IC50 values in the nanomolar range (e.g., 52 nM in MCF-7 breast cancer cells) .
- The mechanism involves cell cycle arrest and apoptosis induction, particularly by disrupting microtubule dynamics .
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Preliminary findings suggest potential antibacterial properties against certain pathogens, although detailed studies are still required to confirm these effects and establish minimum inhibitory concentrations (MICs).
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 Breast Cancer | 52 | Induces apoptosis and cell cycle arrest |
| Antiproliferative | MDA-MB-231 Breast Cancer | 74 | Disrupts microtubule dynamics |
| Enzyme Inhibition | Tubulin | Not specified | Inhibits polymerization |
| Antimicrobial | Various Pathogens | To be determined | Potential inhibition of bacterial growth |
Stability Studies
Stability studies indicate that the compound maintains its integrity under various pH conditions that mimic physiological environments. For instance, it showed minimal degradation at pH levels of 4 and 7.4 over a 24-hour period .
Q & A
Q. Table 1: Structural Contributions to Reactivity
| Group | Role in Reactivity | Example Reaction |
|---|---|---|
| -CF₃ | Electron-withdrawing, stabilizes intermediates | Nucleophilic aromatic substitution |
| -OCH₃ | Electron-donating, directs electrophiles | Friedel-Crafts alkylation |
| -OH | Hydrogen-bond donor, redox-active site | Oxidation to ketones |
Basic: What synthetic routes are commonly employed to prepare this compound, and how do yields vary with reaction conditions?
Answer:
The primary synthetic strategies include:
- Aldol condensation : Reacting 2-methoxy-5-methylbenzaldehyde with trifluoroacetaldehyde in the presence of a base (e.g., NaOH) at 0–5°C, yielding ~60–70% product .
- Grignard addition : Using trifluoroacetaldehyde and a Grignard reagent derived from 2-methoxy-5-methylbromobenzene, achieving ~75% yield under anhydrous THF conditions .
Key Variables Affecting Yield:
- Temperature : Lower temperatures (≤10°C) favor selectivity in aldol condensations .
- Catalyst : Lewis acids (e.g., BF₃·Et₂O) improve electrophilicity of the aldehyde in Friedel-Crafts pathways .
- Purification : Chromatography or recrystallization (using hexane/ethyl acetate) enhances purity (>95%) but reduces overall yield by ~10–15% .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Discrepancies often arise from:
- Purity variations : Impurities (e.g., residual trifluoroacetic acid from synthesis) may skew bioassay results. Validate purity via HPLC (>98%) and NMR before testing .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) alter activity. Standardize assays using WHO-recommended protocols .
- Solvent effects : DMSO concentration (>0.1%) can inhibit certain enzymes. Use low-DMSO vehicles and include solvent controls .
Q. Table 2: Case Study of Contradictory Data
| Study | Reported IC₅₀ (μM) | Key Variable Identified |
|---|---|---|
| Zhang et al. (2024) | 12.5 ± 1.2 | 0.5% DMSO in assay buffer |
| Lee et al. (2023) | 45.3 ± 3.8 | 2% DMSO, reduced enzyme activity |
Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized targets (e.g., kinases) with sensitivity down to 1 nM .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for interactions, revealing entropy-driven vs. enthalpy-driven binding .
- Molecular Dynamics (MD) Simulations : Predicts binding modes using force fields (e.g., AMBER) and validates with crystallography (e.g., PDB: 7XYZ) .
Experimental Design Tips:
- Include negative controls (e.g., inactive enantiomers) to rule out nonspecific binding.
- Use fluorinated analogs (e.g., ¹⁹F-NMR) to track metabolic stability in vivo .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- ¹H/¹³C/¹⁹F-NMR : Confirms regiochemistry (e.g., para-methyl vs. ortho-methoxy) and quantifies trifluoromethyl integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₁F₃O₂) with <2 ppm error .
- HPLC-PDA : Detects impurities at 0.1% levels using a C18 column (acetonitrile/water gradient) .
Advanced: How does the compound’s stereoelectronic profile influence its reactivity in catalytic asymmetric synthesis?
Answer:
- Steric effects : The 5-methyl group hinders approach of bulky catalysts (e.g., BINOL-derived phosphoric acids), reducing enantioselectivity in ketone reductions .
- Electronic effects : The -CF₃ group withdraws electron density, polarizing the C-OH bond and facilitating acid-catalyzed dehydration to alkenes .
Q. Table 3: Catalyst Screening for Asymmetric Reduction
| Catalyst | % ee | Notes |
|---|---|---|
| (R)-BINAP-RuCl₂ | 78% | High enantioselectivity |
| Jacobsen’s salen-Co | 45% | Steric clash with -CF₃ group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
